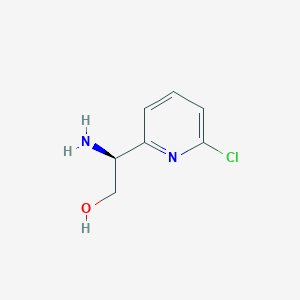![molecular formula C10H13ClO B13559183 2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers](/img/structure/B13559183.png)
2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one, mixture of diastereomers, is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of multiple stereoisomers adds to its complexity and versatility.
Preparation Methods
The synthesis of 2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one involves several steps, often starting from commercially available monoterpenes like carvone . The synthetic route typically includes:
Intramolecular Diels-Alder Reaction: This step involves the reaction of a 5-vinyl-1,3-cyclohexadiene with a suitable dienophile to form the tricyclic core.
Cyclopropane Ring Opening: The tricyclic intermediate undergoes regioselective cleavage to yield the desired product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to control the stereochemistry.
Chemical Reactions Analysis
2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The tricyclic structure allows for further cycloaddition reactions, expanding its chemical versatility.
Common reagents include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules . This interaction can modulate biological pathways and exert various effects, depending on the target and context.
Comparison with Similar Compounds
Similar compounds include other tricyclic systems like tricyclo[3.2.1.0(2,4)]octane and its derivatives .
Similar Compounds
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-chloro-1-(6-tricyclo[3.2.1.02,4]octanyl)ethanone |
InChI |
InChI=1S/C10H13ClO/c11-4-10(12)9-2-5-1-7(9)8-3-6(5)8/h5-9H,1-4H2 |
InChI Key |
UWSYFQWKAXCPOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C3C2C3)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


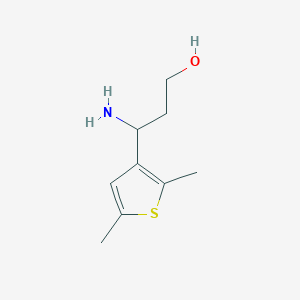

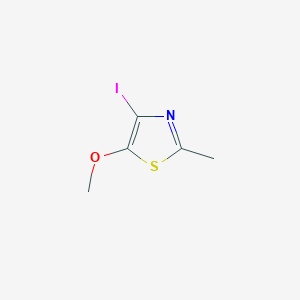
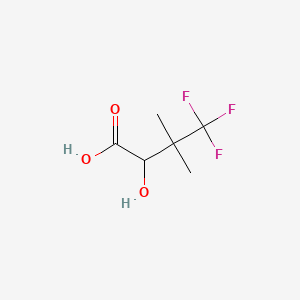
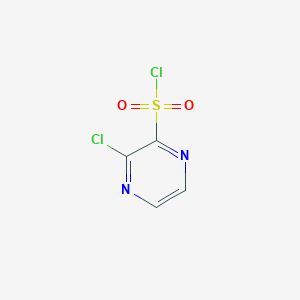
![2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid](/img/structure/B13559135.png)
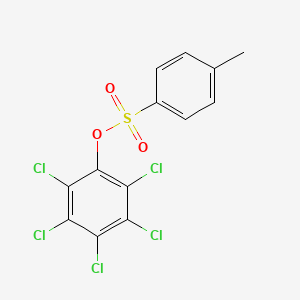
![3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride](/img/structure/B13559145.png)
![Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13559151.png)
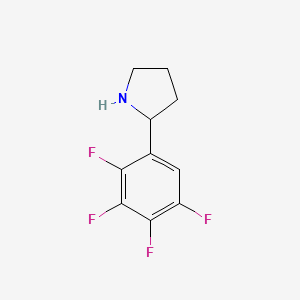
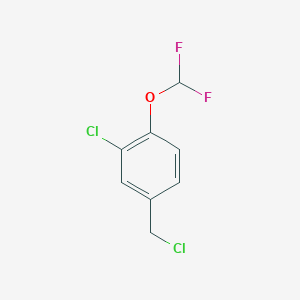
![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol](/img/structure/B13559171.png)
